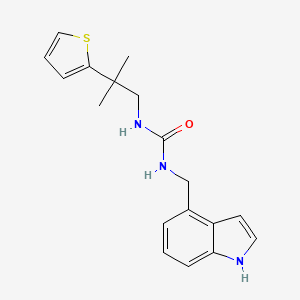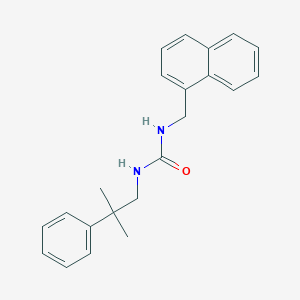
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea, also known as ITU, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of medicine. ITU is a urea derivative that exhibits a unique combination of pharmacological properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a crucial role in the development of inflammatory diseases.
Biochemical and Physiological Effects:
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been found to exert a wide range of biochemical and physiological effects in the body. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, cyclooxygenase-2 (COX-2), and lipoxygenase (LOX). In addition, 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been found to modulate the expression of various genes involved in the regulation of inflammation, apoptosis, and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has several advantages as a research tool. It is relatively easy to synthesize and purify, and its pharmacological properties make it a versatile compound for studying various diseases. However, there are also some limitations associated with the use of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea in lab experiments. For example, its potency and selectivity may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several potential future directions for the research on 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea. One area of interest is the development of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the investigation of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea's potential as a therapeutic agent for Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea involves the condensation of 1-(1H-indol-4-ylmethyl)-3-chloro-2-propanol with 2-methyl-2-thiophen-2-ylpropylamine, followed by the reaction with urea. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. In addition, 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-18(2,16-7-4-10-23-16)12-21-17(22)20-11-13-5-3-6-15-14(13)8-9-19-15/h3-10,19H,11-12H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMRGKKXJSTDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NCC1=C2C=CNC2=CC=C1)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[[[4-(difluoromethoxy)-3,5-dimethoxybenzoyl]-[2-(methylamino)-2-oxoethyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7432293.png)

![17-(1-Methylpyrazol-4-yl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432325.png)
![Tert-butyl 3-[2-[(2-amino-2-oxoethyl)-propan-2-ylamino]-2-oxoethyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B7432354.png)
![1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid](/img/structure/B7432358.png)
![1-[(2-Fluoropyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7432366.png)

![N-[4-[benzyl(methyl)amino]phenyl]-5-(1-methyltriazol-4-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7432377.png)
![Methyl 2-[2-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methylcarbamoyl]phenyl]benzoate](/img/structure/B7432378.png)

![2-[4-[2-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-oxoacetyl]piperazin-1-yl]-5-fluorobenzonitrile](/img/structure/B7432384.png)
![N-butyl-2-[4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B7432390.png)
![2-[[2-(3,4-dihydroxyphenyl)acetyl]amino]-N-methyl-2-phenylacetamide](/img/structure/B7432393.png)
![1-[1-(2-Oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide](/img/structure/B7432398.png)